

reducing spectral interferences in ICP-MS analysis of arsenate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: ICP-MS Analysis of Arsenate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to spectral interferences in the Inductively Coupled Plasma Mass Spectrometry (ICP-MS) analysis of arsenate (As).

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments.

FAQ 1: What are the common spectral interferences I should be aware of when analyzing arsenate (As) at m/z 75?

Arsenic is a monoisotopic element, meaning it only has one naturally occurring isotope, ⁷⁵As.[1] This makes it impossible to select an alternative isotope to avoid spectral interferences. The primary interferences at the mass-to-charge ratio (m/z) of 75 are:

• Polyatomic Interferences: These are molecular ions formed from the sample matrix, solvents, and the argon plasma gas. The most significant is the argon chloride interference (⁴⁰Ar³⁵Cl⁺), which is particularly problematic in samples with high chloride content, such as biological

fluids or environmental water samples.[2][3][4] Other common polyatomic interferences include:

- 40Ca³⁵Cl⁺
- o 59C016O+
- o 58Fe16O1H+
- 58Ni¹⁶O¹H+[1]
- Doubly Charged Ion Interferences: These occur when an ion with a +2 charge is formed in the plasma. Since the mass spectrometer separates ions based on their mass-to-charge ratio, a doubly charged ion will appear at half its mass. For arsenic at m/z 75, the main culprits are rare earth elements (REEs):
 - o ¹⁵⁰Nd²⁺
 - o 150Sm2+[1]

FAQ 2: My arsenic readings seem unexpectedly high, especially in my matrix blanks containing hydrochloric acid. What is the likely cause and how can I fix it?

An artificially high arsenic signal in samples containing chloride is a classic sign of the ⁴⁰Ar³⁵Cl⁺ polyatomic interference.[2][3] This occurs when the argon from the plasma combines with chloride from your sample matrix (e.g., from HCl used in digestion). To address this, consider the following solutions:

- Use a Collision/Reaction Cell (CRC): Most modern ICP-MS instruments are equipped with a CRC.
 - Collision Mode (with Helium): Using helium (He) as a collision gas can reduce polyatomic interferences through Kinetic Energy Discrimination (KED).[5][6] The larger ⁴⁰Ar³⁵Cl⁺ ions collide more frequently with helium atoms and lose more energy than the smaller ⁷⁵As⁺ ions. An energy barrier then allows the analyte ions to pass through to the mass analyzer while blocking the interfering ions.

- Reaction Mode (with Hydrogen or Oxygen): Using a reactive gas can neutralize or change the mass of the interfering ion. For example, hydrogen (H₂) can be effective at reducing chloride-based interferences.[7]
- Sample Preparation: If possible, modify your sample preparation to avoid or reduce the use of hydrochloric acid. Consider using nitric acid (HNO₃) instead.
- Mathematical Correction: If a CRC is not available, mathematical correction can be used.
 This involves monitoring another isotope of the interfering species (e.g., ⁴⁰Ar³⁷Cl⁺ at m/z 77) and using the known isotopic abundance ratio to subtract the contribution of ⁴⁰Ar³⁵Cl⁺ from the signal at m/z 75.[3] However, this method can be less accurate, especially at low arsenic concentrations.[3]

FAQ 3: I am analyzing samples with a high concentration of rare earth elements (REEs) and suspect doubly charged ion interferences. How can I confirm and eliminate this?

Doubly charged REE interferences (e.g., ¹⁵⁰Nd²⁺ and ¹⁵⁰Sm²⁺) are a significant challenge because they are difficult to remove with standard collision mode (He-KED).[1][8] In fact, KED can sometimes worsen the interference from doubly charged ions.[1] Here are the recommended approaches:

- Triple Quadrupole ICP-MS (ICP-MS/MS) in Mass-Shift Mode: This is the most effective solution.[1][5] In this setup, the first quadrupole (Q1) is set to only allow ions at m/z 75 to pass into the reaction cell. Inside the cell, a reactive gas like oxygen (O2) is used to react with arsenic, shifting its mass to form an oxide, typically 75As16O+ at m/z 91.[1][5][6] The second quadrupole (Q3) is then set to only detect ions at m/z 91. Since the interfering REE ions are at m/z 75 and do not form oxides at m/z 91, they are effectively removed.[1]
- Reaction Mode with Hydrogen: Using hydrogen (H₂) as a reaction gas in a standard CRC-ICP-MS can also be effective at reducing doubly charged REE interferences.[8]
- Instrument Tuning: Proper optimization of plasma conditions can help minimize the formation of doubly charged ions.[9]

FAQ 4: Can I use mathematical correction for all types of interferences?

Mathematical correction is primarily used for polyatomic interferences where another isotope of the interfering element is available to monitor (e.g., using the signal at m/z 77 for ⁴⁰Ar³⁷Cl⁺ to correct for ⁴⁰Ar³⁵Cl⁺ at m/z 75).[3] However, it has limitations:

- It is not effective for doubly charged ion interferences as there are no software corrections for this type of spectral interference.[9]
- The accuracy can be poor when the analyte concentration is low and the interferent concentration is high.[5]
- It may not completely eliminate persistent interferences.[10]

For complex matrices, instrumental methods like collision/reaction cell technology or triple quadrupole ICP-MS are generally more robust and reliable.[6]

Experimental Protocols

Protocol 1: Interference Reduction using Collision/Reaction Cell with a Gas Mixture

This protocol is adapted from a study on arsenic determination in natural waters with high sodium and chloride content.[7]

- Instrument: A quadrupole ICP-MS equipped with an octopole collision/reaction cell.
- Sample Introduction: Use a standard sample introduction system with a nebulizer and spray chamber suitable for your sample matrix.
- Collision/Reaction Gases: Introduce a mixture of hydrogen (H₂) and helium (He) into the collision/reaction cell.
- Gas Flow Rate Optimization: Optimize the flow rates of H₂ and He to maximize the reduction
 of the ⁴⁰Ar³⁵Cl⁺ interference while maintaining adequate arsenic signal intensity. A suitable
 starting point is a mixture of 2.9 mL/min of H₂ and 0.5 mL/min of He.[7]

- Internal Standard: To correct for matrix effects, especially in high sodium samples, use an internal standard such as rhodium (Rh) or yttrium (Y).[7]
- Analysis: Aspirate the samples and standards and monitor the signal at m/z 75 for arsenic.

Protocol 2: Interference Reduction using Triple Quadrupole ICP-MS (Mass-Shift Mode)

This protocol is based on the effective removal of both polyatomic and doubly charged interferences.[1][5][6]

- Instrument: A triple quadrupole ICP-MS (ICP-MS/MS).
- Reaction Gas: Use oxygen (O2) as the reaction gas in the collision/reaction cell.
- Quadrupole 1 (Q1) Setting: Set Q1 to only transmit ions with m/z = 75. This will allow ⁷⁵As+ to pass through to the cell while rejecting other masses.
- Reaction Cell (Q2): Introduce O2 into the cell. The ⁷⁵As+ will react with O2 to form ⁷⁵As¹⁶O+.
- Quadrupole 3 (Q3) Setting: Set Q3 to only transmit ions with m/z = 91. This will allow the newly formed ⁷⁵As¹⁶O⁺ to reach the detector while rejecting any unreacted ions or other reaction byproducts.
- Analysis: Calibrate and analyze your samples by monitoring the signal at m/z 91.

Data Presentation

Table 1: Common Spectral Interferences for Arsenic (75As)

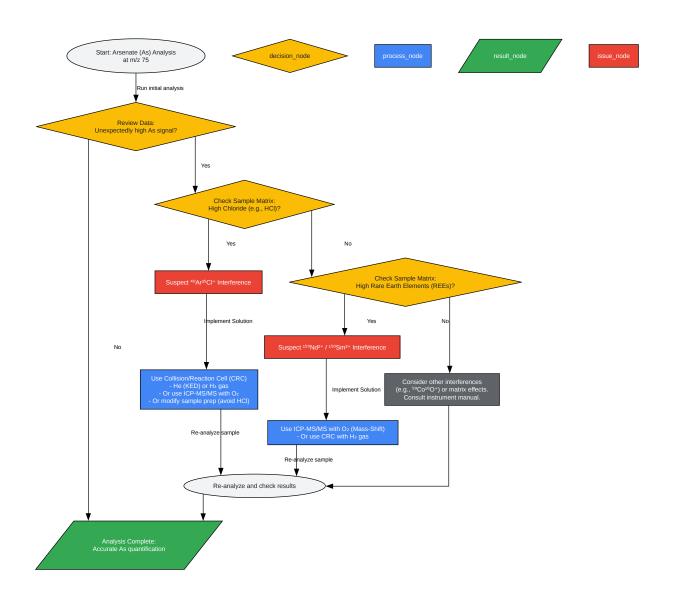
Mass-to-Charge (m/z)	Interfering Ion	Source of Interference	Recommended Mitigation Strategy	
75	⁴⁰ Ar ³⁵ CI+	High chloride content in sample/matrix	CRC (He, H ₂), ICP- MS/MS (O ₂ mass- shift), avoid HCl in sample prep[1][2][7]	
75	⁴⁰ Ca ³⁵ Cl ⁺	High calcium and chloride in sample	CRC (He), ICP- MS/MS (O ₂ mass- shift)[1][6]	
75	¹⁵⁰ Nd ²⁺	Presence of Neodymium in sample	ICP-MS/MS (O ₂ mass-shift), CRC (H ₂) [1][5][8]	
75	¹⁵⁰ Sm ²⁺	Presence of Samarium in sample	ICP-MS/MS (O ₂ mass-shift), CRC (H ₂) [1][5][8]	
75	⁵⁹ C0 ¹⁶ O+	Presence of Cobalt in sample	CRC (He-KED) for low Co, ICP-MS/MS for high Co[1]	

Table 2: Comparison of Interference Reduction Techniques

Technique	Principle	Effectivene ss on ⁴⁰ Ar ³⁵ Cl ⁺	Effectivene ss on ¹⁵⁰ Nd ²⁺ / ¹⁵⁰ Sm ²⁺	Pros	Cons
No Cell Gas	Direct measurement	Poor	Poor	Simple	Prone to significant interferences[6]
Collision Mode (He- KED)	Kinetic Energy Discriminatio n	Good	Poor to moderate[1]	Reduces many polyatomic interferences simultaneousl y[11]	Ineffective for doubly charged ions; can reduce analyte sensitivity[5]
Reaction Mode (H ₂)	Chemical reaction/collis ion	Good	Good[8]	Effective for both polyatomic and doubly charged interferences[5][8]	May require specific optimization for different matrices
Reaction Mode (O ₂ Mass-Shift on QQQ)	Chemical reaction to form AsO+	Excellent	Excellent	Most effective and robust method for all major interferences[1][5]	Requires a triple quadrupole ICP-MS instrument
Mathematical Correction	Subtraction of interfering signal based on isotopic ratios	Moderate	Not applicable	Can be used on any ICP- MS	Prone to error, especially at low analyte levels[3][5]
High- Resolution	Physical separation of	Good	Good	Effective interference	High instrument

Troubleshooting & Optimization

Check Availability & Pricing


ICP-MS ions with removal cost, lower

slightly

different masses sensitivity[12]

Visualizations

Click to download full resolution via product page

Caption: Troubleshooting workflow for spectral interferences in arsenate ICP-MS analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Arsenic or Not? Get the Right Results from Your Quadrupole ICP-MS [thermofisher.com]
- 2. Determination of arsenic in samples with high chloride content by inductively coupled plasma mass spectrometry Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. Correction strategies over spectral interferences for arsenic determination in aqueous samples with complex matrices by quadrupole ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Advantages of reaction cell ICP-MS on doubly charged interferences for arsenic and selenium analysis in foods PMC [pmc.ncbi.nlm.nih.gov]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Arsenic determination by ICP-QMS with octopole collision/reaction cell. Overcome of matrix effects under vented and pressurized cell conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Attenuation of doubly charged ion interferences on arsenic and selenium by ICP-MS under low kinetic energy collision cell conditions with hydrogen cell gas - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 9. epa.gov [epa.gov]
- 10. Correction strategies over spectral interferences for arsenic determination in aqueous samples with complex matrices by quadrupole ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 11. agilent.com [agilent.com]
- 12. Trace analyses of arsenic in drinking water by inductively coupled plasma mass spectrometry: high resolution versus hydride generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [reducing spectral interferences in ICP-MS analysis of arsenate]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1236438#reducing-spectral-interferences-in-icp-ms-analysis-of-arsenate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com